2-(Chloromethyl)benzaldehyde

Stability Storage Formulation

2-(Chloromethyl)benzaldehyde (CAS 108683-62-1) is an ortho-substituted bifunctional aromatic aldehyde with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It contains both an aldehyde group and a chloromethyl group positioned ortho to each other on the benzene ring.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 108683-62-1
Cat. No. B1601534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)benzaldehyde
CAS108683-62-1
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)C=O
InChIInChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2
InChIKeyQQJODMUSGDSKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)benzaldehyde CAS 108683-62-1: Ortho-Chloromethyl Benzaldehyde for Pharmaceutical and Electronic Material Synthesis


2-(Chloromethyl)benzaldehyde (CAS 108683-62-1) is an ortho-substituted bifunctional aromatic aldehyde with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It contains both an aldehyde group and a chloromethyl group positioned ortho to each other on the benzene ring. This compound is recognized as a key intermediate in the synthesis of medicaments and electronic materials [1], with its industrial utility evidenced by dedicated patent coverage on its production and storage stabilization [2]. The compound exists as a colorless to dark red oil with a predicted boiling point of 252.0±15.0 °C and predicted density of 1.200±0.06 g/cm³, and requires storage under inert atmosphere in refrigerated conditions .

Why 2-(Chloromethyl)benzaldehyde Cannot Be Substituted with 3- or 4-Isomers in Regiospecific Synthesis


The ortho-substitution pattern of 2-(chloromethyl)benzaldehyde is not interchangeable with its meta- (3-) or para- (4-) positional isomers. In chloromethyl benzaldehydes, the spatial relationship between the reactive aldehyde and chloromethyl groups dictates downstream molecular geometry and cyclization outcomes [1]. Ortho substitution enables unique intramolecular proximity effects that facilitate tandem SN2-Michael addition sequences for constructing fused polycyclic systems such as 1,2,2-trisubstituted indane derivatives [2]. Furthermore, the ortho positioning imposes distinct electronic effects on the formyl carbon, as evidenced by altered ¹JCH coupling constants in ortho-substituted benzaldehydes relative to their meta and para counterparts [3]. These regiospecific differences in both steric accessibility and electronic properties mean that substituting the ortho isomer with a meta or para analog would yield different reaction intermediates and divergent product architectures in multistep synthetic routes.

Quantitative Differentiation Evidence for 2-(Chloromethyl)benzaldehyde versus Positional Isomers and Halogen Analogs


Stabilized Storage Formulation: 2-(Chloromethyl)benzaldehyde with Antioxidant Additives Prevents Polymerization Degradation

2-(Chloromethyl)benzaldehyde is prone to polymerization during storage. A patented composition addresses this by incorporating at least one polymerization inhibitor or antioxidant selected from BHT, hydroquinone, monomethyl hydroquinone, or phenothiazine [1]. This stabilized composition, when stored under nitrogen atmosphere, maintains a molar purity defined by η₂CMAD = [M₂CMAD] / ([M₂CMAD] + [MTCOX]) of 95% or more, where TCOX is the synthetic precursor 1-dichloromethyl-2-chloromethylbenzene [2]. Without such stabilization, aldehyde polymerization leads to purity degradation and unusable material in procurement.

Stability Storage Formulation

Physical Form Differentiation: 2-(Chloromethyl)benzaldehyde Is a Liquid at Room Temperature versus Solid 4-Isomer

2-(Chloromethyl)benzaldehyde exists as an oil (colorless to dark red liquid) at room temperature . In contrast, its para isomer 4-(chloromethyl)benzaldehyde (CAS 73291-09-5) is a solid with a melting point of 70-71 °C . The bromomethyl analog 2-(bromomethyl)benzaldehyde (CAS 60633-91-2) is also a solid with a melting point of 35-39 °C . This liquid physical form of the ortho-chloro compound confers distinct handling advantages in industrial-scale liquid-phase reactions and continuous flow processes.

Physical Properties Handling Process Chemistry

Boiling Point and Vapor Pressure: 2-(Chloromethyl)benzaldehyde Exhibits Lower Boiling Point Than Bromo Analog

The predicted boiling point of 2-(chloromethyl)benzaldehyde is 252.0±15.0 °C . For comparison, the bromomethyl analog 2-(bromomethyl)benzaldehyde (CAS 60633-91-2) has a higher predicted boiling point of 264.6±15.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ [1]. This 12.6 °C lower boiling point for the chloro compound facilitates easier purification by distillation and reflects the lower molecular weight of the chloro analog (154.59 g/mol) compared to the bromo analog (199.04 g/mol).

Thermal Properties Purification Distillation

Commercial Purity Specification: 2-(Chloromethyl)benzaldehyde Available at 97% Standard Purity with QC Documentation

Commercially sourced 2-(chloromethyl)benzaldehyde (CAS 108683-62-1) is available at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the meta isomer 3-(chloromethyl)benzaldehyde (CAS 77072-00-5) is typically offered at a minimum purity specification of 95% , and 4-(chloromethyl)benzaldehyde (CAS 73291-09-5) at 95% . The bromomethyl analog 2-(bromomethyl)benzaldehyde is available at 98% purity but carries different reactivity and handling considerations.

Purity Quality Control Procurement

Ortho-Position Enables Proximity-Driven Tandem Cyclization for Indane Derivative Synthesis

The ortho relationship between the aldehyde and chloromethyl groups in 2-(chloromethyl)benzaldehyde enables unique intramolecular proximity effects. A reported synthetic strategy employs o-halomethyl cinnamate derivatives in a tandem SN2-Michael addition sequence to assemble 1,2,2-trisubstituted indane derivatives [1]. This tandem alkylation-Michael addition relies specifically on the ortho positioning of the halomethyl group relative to the conjugated system, a spatial arrangement not achievable with meta- or para-substituted chloromethyl benzaldehydes. Ortho-substituted benzaldehydes also exhibit distinct electronic properties at the formyl carbon, with electronegative ortho substituents increasing ¹JCHf coupling constants [2].

Cyclization Stereoselective Synthesis Indane Derivatives

Industrial-Scale Production Process with Defined Sulfuric Acid Concentration for High-Yield Synthesis

A patented industrial process for producing 2-(chloromethyl)benzaldehyde specifies mixing 1-dichloromethyl-2-chloromethylbenzene (TCOX) with sulfuric acid having a concentration of 84.5% by weight or more, followed by mixing with water [1]. The patent claims this process achieves 'excellent yield also in implementation at industrial scale' [2]. This represents a defined, scalable manufacturing route with controlled parameters (sulfuric acid concentration ≥84.5 wt%) that ensures reproducible industrial production, in contrast to generic chloromethylation approaches applied to positional isomers.

Process Chemistry Industrial Synthesis Yield Optimization

Validated Application Scenarios for 2-(Chloromethyl)benzaldehyde in Pharmaceutical and Electronic Material Synthesis


Synthesis of 2-Formylbenzylphosphonic Acid Derivatives as Antiviral Agents

2-(Chloromethyl)benzaldehyde serves as a key reagent in the preparation of 2-formylbenzylphosphoric acid derivatives, which have demonstrated utility for the treatment of diseases caused by viruses, including herpes simplex viruses, myxoviruses, and human immunodeficiency viruses [1][2]. The ortho positioning of the chloromethyl group is essential for forming the 2-formylbenzyl scaffold that defines this pharmacologically relevant molecular architecture.

Construction of 1,2,2-Trisubstituted Indane Derivatives via Tandem SN2-Michael Addition

The ortho relationship between the aldehyde and chloromethyl groups enables 2-(chloromethyl)benzaldehyde-derived intermediates to participate in tandem alkylation-Michael addition sequences, facilitating stereoselective synthesis of 1,2,2-trisubstituted indane derivatives [3]. This proximity-driven reactivity is structurally impossible with meta- or para-substituted chloromethyl benzaldehydes, making the ortho isomer uniquely suited for constructing fused polycyclic systems.

Intermediate for Leukotriene Antagonist Pharmaceutical Synthesis

2-Substituted benzaldehydes, including ortho-chloromethyl derivatives, are documented as useful intermediates for preparing leukotriene antagonists—pharmaceutically active compounds employed in the treatment of asthma [4][5]. The ortho-substitution pattern on the benzaldehyde ring is a structural requirement for accessing the diacid intermediates that ultimately yield these therapeutic agents.

Industrial-Scale Production of Electronic Material Precursors

2-(Chloromethyl)benzaldehyde is recognized as useful as an intermediate of electronic materials [6]. The patented industrial production process using ≥84.5 wt% sulfuric acid enables scalable manufacturing [7], while the stabilized composition containing polymerization inhibitors (BHT, hydroquinone, monomethyl hydroquinone, or phenothiazine) stored under nitrogen atmosphere [8] ensures material integrity for electronic-grade applications where trace impurities and polymerization byproducts are unacceptable.

Technical Documentation Hub

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